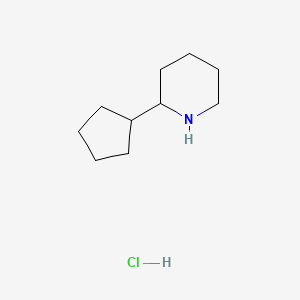

2-Cyclopentylpiperidine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-cyclopentylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)10-7-3-4-8-11-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHKGOHPFAHDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177350-52-5 | |

| Record name | Piperidine, 2-cyclopentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177350-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of Piperidine Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the fields of chemical biology and medicinal chemistry. acs.orgfiveable.meajchem-a.com Its prevalence is attributed to its versatile pharmacophoric properties, synthetic accessibility, and its presence in a vast number of pharmaceuticals and natural alkaloids. fiveable.meresearchgate.net Piperidine derivatives are integral components in over twenty classes of therapeutic agents, demonstrating a wide spectrum of pharmacological activities. ajchem-a.com

The significance of the piperidine nucleus is underscored by its presence in numerous clinically successful drugs. acs.org Its structural flexibility allows for the introduction of various substituents, leading to a diverse range of biological effects. researchgate.net Researchers continually explore novel synthetic routes to create diverse libraries of piperidine-containing compounds for drug discovery programs. researchgate.net

The broad therapeutic applications of piperidine derivatives are a testament to their importance in medicinal chemistry. They are investigated for their potential in treating a wide array of conditions, including but not limited to, cancer, neurodegenerative diseases, and infectious diseases. ijnrd.orgclinmedkaz.org The ability of the piperidine ring to interact with various biological targets makes it a privileged structure in the design of new therapeutic agents. acs.org

Below is an interactive data table summarizing the diverse pharmacological activities associated with piperidine derivatives.

| Pharmacological Activity | Therapeutic Area |

| Analgesic | Pain Management |

| Antipsychotic | Psychiatry |

| Antihistaminic | Allergy |

| Anticholinergic | Various |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation |

| Antimalarial | Infectious Diseases |

| Neuroprotective | Neurology |

Overview of 2 Cyclopentylpiperidine Hydrochloride As a Research Compound

Established Synthetic Routes and Reaction Conditions

The creation of 2-Cyclopentylpiperidine hydrochloride can be approached through several strategic synthetic pathways, primarily involving the formation of the piperidine ring followed by the introduction of the cyclopentyl group, or the construction of the substituted ring system from a suitable precursor. Subsequent conversion to the hydrochloride salt is a critical final step for purification and stabilization.

Cyclization and Hydrogenation Approaches

A prevalent and effective method for the synthesis of 2-substituted piperidines involves the catalytic hydrogenation of the corresponding substituted pyridine (B92270). This approach benefits from the wide availability of pyridine precursors. The general strategy commences with the synthesis of 2-cyclopentylpyridine (B15225465), which is then subjected to reduction to yield the saturated piperidine ring. acs.org

The hydrogenation of 2-alkylpyridines to their corresponding piperidines is a well-established transformation, often employing heterogeneous catalysts under hydrogen pressure. A variety of catalytic systems can be utilized, with the choice of catalyst and reaction conditions influencing the efficiency and stereoselectivity of the reduction. asianpubs.orgresearchgate.netrsc.org

| Catalyst | Pressure (bar) | Solvent | Temperature | Reference |

| Platinum(IV) oxide (PtO₂) | 50-70 | Glacial Acetic Acid | Room Temperature | asianpubs.org |

| Rhodium(III) oxide (Rh₂O₃) | 5 | 2,2,2-Trifluoroethanol (TFE) | 40°C | rsc.org |

| Iridium(III) complex | 50 | Methanol | Room Temperature | chemrxiv.org |

This table presents typical conditions for the hydrogenation of substituted pyridines, which are applicable to the synthesis of 2-cyclopentylpiperidine from 2-cyclopentylpyridine.

The use of platinum oxide (Adams' catalyst) in a protic solvent like glacial acetic acid is a classic and robust method for pyridine reduction. asianpubs.orgresearchgate.net More recent methodologies have employed rhodium and iridium catalysts, which can offer milder reaction conditions and broader functional group tolerance. rsc.orgchemrxiv.org The acidic conditions often favor the reduction of the heterocyclic ring. asianpubs.org

Precursor-Based Synthesis Strategies

An alternative to the direct hydrogenation of a pre-formed 2-cyclopentylpyridine is the construction of the piperidine ring from acyclic precursors that already contain the cyclopentyl moiety. This can involve intramolecular cyclization reactions. For instance, a linear amino-aldehyde containing a cyclopentyl group at the appropriate position could undergo reductive amination to form the piperidine ring. nih.gov

Another precursor-based approach involves the synthesis of 2,3-cyclopentenopyridine, which can serve as a precursor to cyclopentyl-substituted pyridines and, subsequently, piperidines. A method for synthesizing 2,3-cyclopentenopyridine from glycerin, cyclopentanone, and ammonia (B1221849) over a modified alumina (B75360) catalyst has been reported. google.com This intermediate could then be hydrogenated to yield a cyclopentyl-fused piperidine system.

Furthermore, the synthesis of 2-alkyl piperidines can be achieved from aziridine-based precursors. Alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a suitable hydroxybutylaziridine, with an organocopper reagent can yield 2-alkyl-substituted piperidines. researchgate.net While not explicitly demonstrated for the cyclopentyl group, this strategy presents a potential pathway.

Salt Formation and Purification Protocols

The final step in the preparation of 2-Cyclopentylpiperidine hydrochloride is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-cyclopentylpiperidine, with hydrochloric acid. The choice of solvent is crucial for obtaining a crystalline product that can be easily isolated and purified.

A common procedure involves dissolving the free base in an anhydrous organic solvent, such as diethyl ether or dichloromethane, and then adding a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., ether) or bubbling anhydrous hydrogen chloride gas through the solution. cdnsciencepub.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. cdnsciencepub.com

Purification of the hydrochloride salt is often accomplished through recrystallization. A common solvent system for the recrystallization of piperidine hydrochloride salts is ethanol/diethyl ether. chemicalbook.com The crude salt is dissolved in a minimal amount of hot ethanol, and diethyl ether is then added until turbidity is observed. Upon cooling, the purified salt crystallizes out. chemicalbook.com Washing the filtered salt with a non-polar solvent like diethyl ether or acetone (B3395972) can help remove residual impurities. researchgate.net

Considerations for Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of piperidine derivatives like 2-Cyclopentylpiperidine hydrochloride presents several challenges. Key considerations include scalability, process safety, cost-effectiveness, and impurity control. pmarketresearch.com

For the hydrogenation step, the use of high-pressure hydrogen gas necessitates specialized equipment and stringent safety protocols. The choice of catalyst is also critical; while precious metal catalysts like platinum and rhodium are highly effective, their cost can be a significant factor on an industrial scale. pmarketresearch.com The development of more cost-effective and recyclable catalysts is an area of active research.

Impurity profiles are a major concern in pharmaceutical manufacturing. Byproducts from the synthesis, residual solvents, and trace metals from catalysts must be carefully monitored and controlled to meet regulatory standards. pmarketresearch.com For instance, in the synthesis of piperidine derivatives, N-alkylated impurities can be a common issue. pmarketresearch.com

Process optimization is essential to maximize yield and minimize waste. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The implementation of Quality by Design (QbD) principles and Process Analytical Technology (PAT) can help in achieving consistent product quality and process efficiency. pmarketresearch.com Furthermore, the development of "green" synthetic routes that utilize less hazardous reagents and solvents is becoming increasingly important in industrial chemical production. pmarketresearch.com

Chemical Reactions and Transformation Pathways

The chemical reactivity of 2-Cyclopentylpiperidine hydrochloride is largely dictated by the tertiary amine functionality within the piperidine ring.

Oxidation Reactions and Corresponding N-Oxide Formation

The nitrogen atom of the piperidine ring in 2-Cyclopentylpiperidine is a nucleophilic center and can be readily oxidized to form the corresponding N-oxide. This transformation is a common metabolic pathway for many tertiary amine-containing drugs and can also be a useful synthetic manipulation. nih.gov

A widely used and efficient reagent for the N-oxidation of tertiary amines is meta-chloroperoxybenzoic acid (m-CPBA). chemistai.orgresearchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature. The peroxyacid transfers an oxygen atom to the nitrogen, resulting in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. chemistai.org The oxidation of N-benzyl piperidine to its N-oxide using m-CPBA proceeds in quantitative yield, demonstrating the effectiveness of this method for similar substrates. acs.org

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| N-Benzyl piperidine | m-CPBA | Dichloromethane | 0°C | Quantitative | acs.org |

| Tertiary Amines | Hydrogen Peroxide | - | Room Temperature | >95% | asianpubs.org |

| Tertiary Amines | Molecular Oxygen (with Co(II) catalyst) | 1,2-dichloroethane | Room Temperature | Nearly Quantitative | asianpubs.org |

This table illustrates common conditions for the N-oxidation of tertiary amines, which are analogous to the oxidation of 2-cyclopentylpiperidine.

Other oxidizing agents can also be employed for this transformation, including hydrogen peroxide, often in the presence of a catalyst. asianpubs.org More environmentally friendly methods utilizing molecular oxygen as the oxidant in the presence of a transition metal catalyst, such as a cobalt(II) Schiff base complex, have also been developed. asianpubs.org The resulting N-oxides are often highly polar, water-soluble compounds with distinct chemical and biological properties compared to the parent amine. nih.gov

Reduction Reactions to Yield Piperidine Derivatives

The primary and most direct method for the synthesis of 2-cyclopentylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-cyclopentylpyridine. This transformation involves the reduction of the pyridine ring to a fully saturated piperidine ring. A commonly employed and effective method for this reduction is the use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, in a suitable solvent under hydrogen pressure.

The general procedure for the catalytic hydrogenation of substituted pyridines, which can be adapted for 2-cyclopentylpyridine, involves dissolving the substrate in glacial acetic acid in the presence of a catalytic amount of PtO2. The reaction mixture is then subjected to a hydrogen atmosphere at pressures typically ranging from 50 to 70 bar. The reaction is generally carried out at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the product is isolated and purified. To obtain the hydrochloride salt, the resulting 2-cyclopentylpiperidine base is treated with hydrochloric acid.

Table 1: General Conditions for Catalytic Hydrogenation of 2-Substituted Pyridines

| Parameter | Value |

|---|---|

| Catalyst | Platinum(IV) oxide (PtO2) |

| Solvent | Glacial Acetic Acid |

| Hydrogen Pressure | 50 - 70 bar |

| Temperature | Room Temperature |

| Typical Substrate | 2-Alkylpyridine |

It is important to note that the choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, especially for substituted pyridines. However, for an unsubstituted piperidine ring formed from a symmetrically substituted pyridine like 2-cyclopentylpyridine, this is less of a concern.

Nucleophilic Substitution Reactions on the Piperidine Ring System

The reactivity of the piperidine ring in 2-cyclopentylpiperidine hydrochloride towards nucleophilic substitution is largely centered on the nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, capable of reacting with various electrophiles.

One of the most common nucleophilic substitution reactions involving piperidines is N-alkylation. This reaction involves the treatment of the piperidine with an alkyl halide (e.g., methyl iodide) or other alkylating agents. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.

Another important class of reactions involves the acylation of the piperidine nitrogen. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base is required to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. The resulting N-acylpiperidines are important intermediates in organic synthesis.

While the piperidine ring itself is generally resistant to nucleophilic attack due to its saturated and electron-rich nature, activation of the ring is necessary for such reactions to occur. One strategy to achieve this is through the formation of N-acylpyridinium salts from the corresponding pyridine precursor. These activated intermediates are susceptible to nucleophilic attack at the 2- and 4-positions of the ring. Subsequent reduction of the resulting dihydropyridine (B1217469) derivative would then yield a substituted piperidine. However, this approach provides substituted piperidines and is a multi-step process rather than a direct substitution on the pre-formed 2-cyclopentylpiperidine ring.

Direct nucleophilic substitution on the carbon atoms of the 2-cyclopentylpiperidine ring is not a facile process and generally requires harsh conditions or specific activation of the ring. Ring-opening reactions via nucleophilic attack are also uncommon for stable, unstrained rings like piperidine under normal conditions.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopentylpiperidine Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide fundamental information regarding the molecular structure and electronic properties of 2-Cyclopentylpiperidine (B1352121) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 2-Cyclopentylpiperidine hydrochloride. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. researchgate.net The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule. nih.gov

The ¹H NMR spectrum is expected to show a complex pattern of overlapping signals in the aliphatic region, corresponding to the protons of the piperidine (B6355638) and cyclopentyl rings. The proton attached to the nitrogen in the hydrochloride salt would likely appear as a broad signal at a downfield chemical shift. The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclopentylpiperidine Hydrochloride

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine C2 | ~2.8 - 3.2 | ~60 - 65 |

| Piperidine C3 | ~1.5 - 1.9 | ~25 - 30 |

| Piperidine C4 | ~1.4 - 1.8 | ~22 - 27 |

| Piperidine C5 | ~1.5 - 1.9 | ~25 - 30 |

| Piperidine C6 | ~2.6 - 3.0 | ~45 - 50 |

| Piperidine N-H₂⁺ | ~8.5 - 9.5 (broad) | N/A |

| Cyclopentyl C1' | ~1.9 - 2.2 | ~40 - 45 |

| Cyclopentyl C2'/C5' | ~1.2 - 1.8 | ~28 - 33 |

| Cyclopentyl C3'/C4' | ~1.1 - 1.7 | ~24 - 29 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyclopentylpiperidine hydrochloride would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include a broad, strong band in the region of 2700-3300 cm⁻¹, which is characteristic of the N-H stretching vibrations of a secondary amine salt (R₂NH₂⁺). The aliphatic C-H stretching vibrations from both the piperidine and cyclopentyl rings would appear as sharp peaks between 2850 and 3000 cm⁻¹. Other vibrations, such as C-H bending and C-N stretching, would be found in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for 2-Cyclopentylpiperidine Hydrochloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| R₂NH₂⁺ (Amine Salt) | N-H Stretch | 2700 - 3300 (broad, strong) |

| -CH₂, -CH (Aliphatic) | C-H Stretch | 2850 - 3000 (strong) |

| -CH₂- | C-H Bend (Scissoring) | ~1450 - 1470 |

| C-N | C-N Stretch | ~1020 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The utility of this technique is largely dependent on the presence of chromophores—conjugated systems or functional groups with non-bonding electrons that can absorb UV or visible light.

2-Cyclopentylpiperidine hydrochloride is a saturated aliphatic amine, and as such, it lacks significant chromophores. nih.gov Saturated amines typically exhibit only weak absorption bands in the far-UV region (around 200-240 nm), corresponding to n→σ* transitions. Consequently, UV-Vis spectroscopy is not a primary technique for the structural characterization or routine quantification of this compound unless a derivatization step is employed to introduce a chromophore. Its main application would be to confirm the absence of UV-absorbing impurities.

Chromatographic and Hyphenated Techniques for Separation and Quantification

Chromatographic techniques are essential for separating 2-Cyclopentylpiperidine hydrochloride from impurities, related substances, or matrix components, and for performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used analytical methods for the purity assessment and quantification of pharmaceutical compounds. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar, water-soluble compound like 2-Cyclopentylpiperidine hydrochloride. nih.gov

Separation is achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier (e.g., phosphoric acid, formic acid) to ensure good peak shape for the amine. Due to the lack of a strong chromophore, detection can be challenging. Low-wavelength UV detection (e.g., 200-215 nm) may be feasible, but for higher sensitivity and specificity, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) are preferred.

Table 3: Exemplar HPLC/UPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UPLC) |

| Column Temperature | 30 °C |

| Injection Volume | 5 - 20 µL |

| Detector | UV at 210 nm, ELSD, CAD, or MS |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. mdpi.com For the analysis of 2-Cyclopentylpiperidine hydrochloride, direct injection is not feasible due to the non-volatile nature of the salt. A sample preparation step is required to convert the hydrochloride salt to its more volatile free base form. This is typically achieved by neutralization with a base followed by extraction into an organic solvent.

Once in the GC system, the compound is separated from other volatile components on a capillary column (e.g., a 5% phenyl polymethylsiloxane phase). nih.gov The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. Expected fragments would arise from the loss of the cyclopentyl group, alpha-cleavage adjacent to the nitrogen atom, and fragmentation of the piperidine ring. scielo.br

Table 4: Typical GC-MS Parameters and Expected Mass Fragments

| Parameter / Fragment | Typical Condition / Expected m/z |

|---|---|

| Sample Preparation | Neutralization to free base and solvent extraction |

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm) |

| Inlet Temperature | 250 - 280 °C |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Molecular Ion [M]⁺ (Free Base) | 153 |

| Base Peak (α-cleavage) | 84 |

| Fragment [M-C₅H₉]⁺ | 84 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

No specific research findings, data, or published applications concerning the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the characterization of 2-Cyclopentylpiperidine hydrochloride could be located. While LC-MS/MS is a common technique for the analysis of piperidine derivatives in various matrices, dedicated studies detailing its application to this specific compound, including method parameters, validation, and results, are not present in the accessible scientific literature. nih.govmdpi.com Therefore, no data tables or detailed research findings can be provided.

Advanced Mass Spectrometry Methodologies (e.g., Time-of-Flight Mass Spectrometry, Inductively Coupled Plasma Mass Spectrometry)

There is no available information on the application of advanced mass spectrometry methodologies such as Time-of-Flight Mass Spectrometry (TOF-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the characterization of 2-Cyclopentylpiperidine hydrochloride.

Time-of-Flight Mass Spectrometry (TOF-MS): Searches for high-resolution mass spectrometry data or fragmentation studies of 2-Cyclopentylpiperidine hydrochloride using TOF-MS did not yield any results. This technique is often used for accurate mass determination and structural elucidation of novel compounds, but its specific application to this compound has not been documented in available literature. nih.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is an elemental analysis technique used to detect and quantify trace metals. nih.govbaidu1y.comanalytical.com.pe It is not typically used for the structural characterization of organic compounds like 2-Cyclopentylpiperidine hydrochloride unless it is metal-conjugated or being analyzed for elemental impurities. No such applications or studies involving this compound were found.

Due to the absence of specific data for 2-Cyclopentylpiperidine hydrochloride in the scientific literature for the requested analytical techniques, the generation of a detailed, informative, and scientifically accurate article as per the instructions is not possible without resorting to speculation or fabricating data.

Theoretical and Computational Chemistry Investigations of 2 Cyclopentylpiperidine Hydrochloride

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) Applications in Structural and Electronic Characterization

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules to determine their properties. For 2-Cyclopentylpiperidine (B1352121) hydrochloride, a DFT analysis would be invaluable for elucidating its three-dimensional geometry, electronic charge distribution, and spectroscopic characteristics.

The process would begin with geometry optimization, where the most stable arrangement of atoms in the molecule (the global minimum on the potential energy surface) is determined. This would reveal precise bond lengths, bond angles, and dihedral angles. For 2-Cyclopentylpiperidine hydrochloride, particular attention would be paid to the orientation of the cyclopentyl group relative to the piperidine (B6355638) ring and the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat).

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule might interact with other molecules or biological targets.

Furthermore, DFT calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (infrared and Raman spectra). These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Hypothetical DFT Data for 2-Cyclopentylpiperidine Hydrochloride

| Property | Hypothetical Calculated Value | Significance |

| Ground State Energy | Value in Hartrees | Indicates the stability of the optimized molecular structure. |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule. |

| HOMO-LUMO Gap | Value in eV | Provides insight into the molecule's chemical reactivity and electronic transitions. |

| Key Bond Length (C-N) | Value in Ångströms | Describes the distance between the carbon and nitrogen atoms in the piperidine ring. |

| Key Bond Angle (C-N-C) | Value in Degrees | Defines the angle within the piperidine ring's amine group. |

Computational Reaction Dynamics and Mechanistic Insights

Computational reaction dynamics would be employed to study the mechanisms of chemical reactions involving 2-Cyclopentylpiperidine hydrochloride. This involves mapping the potential energy surface of a reaction to identify transition states and calculate activation energies. Such studies could, for example, investigate the protonation/deprotonation equilibria of the piperidine nitrogen or the pathways of metabolic transformations. By understanding the energy barriers and intermediate structures, researchers can gain a deeper understanding of the molecule's reactivity and stability under various conditions.

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a highly detailed view, it is computationally expensive for large systems or long timescales. Molecular modeling and simulation techniques, which often use classical mechanics, bridge this gap.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of 2-Cyclopentylpiperidine hydrochloride would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements.

This approach is particularly useful for conformational analysis. The cyclopentyl group and the piperidine ring both have multiple possible conformations, and MD simulations can explore the transitions between these states and determine their relative populations at a given temperature. This provides a more realistic picture of the molecule's structure in solution than a static, gas-phase DFT calculation.

MD simulations are also essential for studying intermolecular interactions. By simulating 2-Cyclopentylpiperidine hydrochloride in the presence of other molecules, such as water, ions, or a biological receptor, one can observe how it interacts with its environment. Analysis of these simulations can reveal important information about solvation, binding modes, and the formation of hydrogen bonds.

Monte Carlo Simulations for Chemical Phenomena Prediction

Monte Carlo (MC) simulations offer another avenue for exploring the conformational space and thermodynamic properties of 2-Cyclopentylpiperidine hydrochloride. Instead of solving equations of motion, MC methods use random sampling to generate different molecular configurations and evaluate their energies. By applying statistical mechanics principles, these simulations can predict macroscopic properties such as free energies of solvation or binding. MC simulations can be particularly adept at overcoming large energy barriers to sample a wider range of molecular conformations than might be accessible in a standard MD simulation of a similar length.

In Silico Approaches for Ligand-Target Interactions

In silico methods are crucial in drug discovery and development for predicting how a ligand (like 2-Cyclopentylpiperidine hydrochloride) might interact with a biological target, such as a protein receptor or enzyme.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target. A docking study of 2-Cyclopentylpiperidine hydrochloride would involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. This can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex.

Following docking, the stability of the predicted binding mode can be further assessed using MD simulations. By simulating the ligand-target complex over time, researchers can observe whether the ligand remains stably bound and identify any conformational changes in the protein or the ligand upon binding. These simulations can also be used to calculate the free energy of binding, providing a more quantitative measure of binding affinity.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a derivative of 2-cyclopentylpiperidine, and a target protein's active site.

In studies of piperidine derivatives, molecular docking has been successfully employed to predict their binding affinities for various protein targets. For instance, in the development of direct renin inhibitors, a cis-configured 3,5-disubstituted piperidine was identified as a hit from a high-throughput screening. nih.govacs.org Subsequent molecular docking studies, guided by X-ray crystallography, helped in optimizing the compound's structure to improve its potency. The crystal structure of a potent analogue, compound 31 , bound to renin revealed that the basic nitrogen of the piperidine ring interacts with the catalytic aspartic acid residues Asp32 and Asp215, acting as a transition-state surrogate. nih.gov The 4-hydroxyl group on the piperidine core was shown to form a hydrogen bond with Ser76 of the flap region of the enzyme. nih.gov

Similarly, computational studies on piperidine-based compounds targeting the sigma-1 (σ1) receptor have utilized molecular docking to elucidate their binding modes. nih.gov These studies revealed that the piperidine nitrogen atom often acts as a positive ionizable functionality, forming key interactions within the receptor. For a series of piperidine/piperazine-based compounds, docking poses showed that potent ligands are anchored through a salt bridge and hydrogen bond with residue Glu172. nih.gov The binding affinities of these compounds were found to be in the nanomolar range. nih.gov

To illustrate the type of data generated from such studies, the following interactive table summarizes the binding affinities of several piperidine derivatives against their respective targets, as reported in the literature.

| Compound ID | Target | Binding Affinity (IC50/Ki) | Key Interacting Residues |

| Compound 31 | Renin | 0.6 nM (IC50) | Asp32, Asp215, Ser76 |

| Compound 1 | Sigma-1 Receptor | 3.2 nM (Ki) | Glu172, Asp126 |

| Compound 66s | ASH1L | 94 nM (IC50) | Not Specified |

This table is a representative example based on data for piperidine derivatives and is intended for illustrative purposes.

Pharmacophore Modeling and Design

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. slideshare.netmdpi.com A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the active site of a protein (structure-based).

For piperidine analogues, pharmacophore models have been developed to identify novel compounds with desired activities. A study on piperidine-based analogues of cocaine as dopamine (B1211576) transporter (DAT) inhibitors utilized the Genetic Algorithm Similarity Program (GASP) to generate pharmacophore models. nih.gov These models suggested that both steric and electrostatic interactions are crucial for the binding of the 3α-substituent of the piperidine ring. The resulting CoMFA (Comparative Molecular Field Analysis) models were highly predictive, with leave-one-out cross-validated coefficients (q²) as high as 0.849. nih.gov

In another example, a pharmacophore model for dual inhibitors of serotonin (B10506) 5-HT2A and dopamine D2 receptors was developed based on a dataset of molecules containing piperidine and piperazine (B1678402) moieties. researchgate.net The generated model, AAHPRRR_1, included key features such as hydrogen bond acceptors, hydrophobic groups, aromatic rings, and a positively ionizable center, which are characteristic of the piperidine scaffold's interactions. researchgate.net

The key features of a representative pharmacophore model for piperidine-containing ligands are summarized in the table below.

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor (A) | A site that can accept a hydrogen bond from the receptor. |

| Hydrophobic (H) | A region that favors non-polar interactions. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. |

| Positively Ionizable (P) | A group, typically a basic amine like the piperidine nitrogen, that is protonated at physiological pH and can form ionic interactions. |

This table describes common features in pharmacophore models for piperidine derivatives.

Structure-Based Design Principles for Derivative Development

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design and optimize inhibitors. This approach has been pivotal in the development of numerous drugs and is particularly effective for optimizing compounds containing versatile scaffolds like piperidine.

A notable example of SBDD is the development of novel spiro-piperidine inhibitors of the histone lysine (B10760008) methyltransferase ASH1L, a target in certain cancers. nih.gov Starting from a known class of inhibitors, medicinal chemistry efforts combined with structure-based design led to the identification of compounds that could access a previously unexplored binding pocket on ASH1L. This iterative process of design, synthesis, and testing, guided by the structural understanding of the protein-ligand interactions, resulted in a highly potent and selective inhibitor, 66s (AS-254s), with an IC50 of 94 nM. nih.gov

The development of piperidine-based renin inhibitors also heavily relied on SBDD. nih.govacs.org The crystal structure of the initial hit compound in complex with renin provided a roadmap for optimization. Modifications were made to the prime-site and non-prime site residues flanking the central piperidine core to enhance potency and pharmacokinetic properties. The introduction of a hydroxyl group on the piperidine ring, for instance, was a strategic modification based on the structural data that led to improved properties. nih.gov

The principles of structure-based design for piperidine derivatives often involve:

Exploiting Key Interactions: Utilizing the basic nitrogen of the piperidine ring to form salt bridges or hydrogen bonds with acidic residues in the active site.

Optimizing Substituent Positions: Modifying substituents on the piperidine ring to enhance binding affinity and selectivity by targeting specific sub-pockets within the active site.

Improving Physicochemical Properties: Altering the piperidine scaffold or its substituents to improve properties such as solubility and metabolic stability, guided by the structural context of the binding site.

Structure Activity Relationships Sar and Mechanistic Biological Investigations Preclinical and in Vitro Models

Elucidation of Structure-Activity Relationships for Biological Efficacy

The biological profile of a molecule is intrinsically linked to its three-dimensional structure. For 2-Cyclopentylpiperidine (B1352121) hydrochloride, the interplay between the cyclopentyl moiety, the piperidine (B6355638) ring, and any peripheral substituents dictates its interaction with biological targets.

Impact of Cyclopentyl Moiety Substitution on Activity Profiles

Specific research detailing the systematic substitution of the cyclopentyl moiety of 2-Cyclopentylpiperidine and its direct impact on biological activity profiles is not extensively available in the public domain. However, general principles of medicinal chemistry suggest that modifications to this group could significantly alter the compound's properties. For instance, altering the size of the cycloalkyl ring (e.g., from cyclopropyl (B3062369) to cyclohexyl) in related piperidine-based compounds has been shown to affect binding affinity and selectivity for various receptors. The lipophilicity, steric bulk, and conformational flexibility of the cyclopentyl group are key determinants of how the molecule fits into a target's binding pocket.

Modifications to the Piperidine Ring and Peripheral Substituents

The piperidine ring is a versatile scaffold that allows for numerous modifications. While specific studies on 2-Cyclopentylpiperidine hydrochloride are limited, research on other 2-substituted piperidines provides valuable insights. N-alkylation or N-acylation of the piperidine nitrogen can modulate a compound's basicity and ability to cross biological membranes. Furthermore, the introduction of substituents at other positions on the piperidine ring can influence potency and selectivity. For example, in a series of (2-cyclopropoxyphenyl)piperidine derivatives, modifications to the piperidine and cyclopropyl moieties led to compounds with high affinity and selectivity for α1a- and α1d-adrenergic receptors. semanticscholar.org

Interactive Table: General Impact of Piperidine Ring Modifications

| Modification Site | Type of Modification | Potential Impact on Activity |

| Piperidine Nitrogen | Alkylation, Acylation | Altered basicity, membrane permeability, and receptor interaction. |

| C3, C4, C5, C6 Positions | Introduction of various functional groups | Can create new interactions with the target, improve selectivity, and modify pharmacokinetic properties. |

Rational Design and Optimization of Analogues and Derivatives

The rational design of analogues of 2-Cyclopentylpiperidine would involve computational modeling and synthetic chemistry to create derivatives with improved biological activity. This process typically starts with a lead compound and aims to enhance its properties by making targeted structural changes. While specific examples of the rational design of 2-Cyclopentylpiperidine analogues are not readily found in published literature, the general approach would involve strategies such as isosteric replacement of the cyclopentyl group or conformational constraint of the piperidine ring to improve target engagement. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The 2-position of the piperidine ring in 2-Cyclopentylpiperidine is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). nih.gov For instance, in a study of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the different stereoisomers exhibited extreme differences in analgesic activity and receptor affinity. nih.gov Therefore, the stereochemistry of 2-Cyclopentylpiperidine hydrochloride is a critical factor in its potential biological profile, and the separation and individual testing of its enantiomers would be essential in any drug development program.

Mechanistic Studies of Biological Activity in In Vitro and Non-Human Preclinical Models

Understanding how a compound exerts its effects at a molecular level is fundamental to its development as a therapeutic agent.

Investigation as Pharmaceutical Intermediates and Precursors in Drug Development

While direct evidence of 2-Cyclopentylpiperidine hydrochloride being a key intermediate in the synthesis of currently marketed drugs is not prominent in the available literature, the 2-alkylpiperidine motif is a common structural feature in many biologically active compounds. Piperidine derivatives are frequently used as building blocks in the synthesis of complex pharmaceutical agents. mdpi.com Their utility as intermediates stems from their ability to serve as a rigid scaffold upon which other functional groups can be strategically placed to interact with specific biological targets. The synthesis of various 2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogues has been explored for their antiproliferative activities in human solid tumor cell lines, highlighting the potential of such scaffolds in drug discovery. nih.gov

Antimicrobial Activity Studies (e.g., against Mycobacterium tuberculosis)

Preclinical and in vitro studies specifically investigating the antimicrobial activity of 2-Cyclopentylpiperidine hydrochloride against Mycobacterium tuberculosis have not been identified in a comprehensive review of scientific literature.

There are no available studies detailing the inhibitory mechanism of 2-Cyclopentylpiperidine hydrochloride on the MenA enzyme in the context of its potential antimicrobial activity.

Enzyme Inhibition Studies

Currently, there is no published research available that examines the inhibitory effects or the mechanism of action of 2-Cyclopentylpiperidine hydrochloride on Trypanothione Reductase (TryR).

The potential for 2-Cyclopentylpiperidine hydrochloride to act as a urease inhibitor has not been investigated in preclinical or in vitro models, and as such, there is no data on its inhibition dynamics.

While direct studies on 2-Cyclopentylpiperidine hydrochloride are not available, research into structurally related isonipecotamide-based compounds has revealed dual inhibitory potential against thrombin and cholinesterases. Within this class of compounds, the nature of the substituent on the piperidine nitrogen was found to significantly influence activity and selectivity.

In a study of isonipecotamide (B28982) derivatives, compounds bearing a guanidine, isopropyl, or cyclopentyl group on the piperidine nitrogen were identified as selective inhibitors of butyrylcholinesterase (BChE). Specifically, the cyclopentyl derivative demonstrated improved potency and selectivity for BChE. nih.gov The inhibition constant (Ki) for this cyclopentyl-containing compound was determined to be 115 ± 2 nM, indicating a high affinity for the enzyme. nih.gov The mechanism of inhibition for this class of compounds towards BChE was determined to be noncompetitive/mixed-type. nih.gov

There is no scientific literature available describing the investigation of 2-Cyclopentylpiperidine hydrochloride as a potential allosteric inhibitor of the USP5 deubiquitinase enzyme.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Mineralocorticoid Receptor (MR)

Intensive searches of scientific databases and preclinical research articles did not yield any studies investigating the inhibitory or antagonistic effects of 2-Cyclopentylpiperidine hydrochloride on 11β-HSD1 or the Mineralocorticoid Receptor. The enzyme 11β-HSD1 is a well-established therapeutic target for metabolic disorders, as it is responsible for the conversion of inactive cortisone (B1669442) to active cortisol in key metabolic tissues. Similarly, Mineralocorticoid Receptor antagonists are crucial in the management of cardiovascular and renal diseases. However, no in vitro or preclinical data currently link 2-Cyclopentylpiperidine hydrochloride to either of these important therapeutic targets.

Receptor Binding Assays and Ligand Selectivity (e.g., Sigma-1 Receptors, Dopamine (B1211576) D2 Receptors)

There is a notable absence of published receptor binding assays that define the affinity and selectivity of 2-Cyclopentylpiperidine hydrochloride for Sigma-1 and Dopamine D2 receptors. Sigma-1 receptors are intracellular chaperones involved in a variety of cellular functions and are implicated in several neurological disorders. Dopamine D2 receptors are a primary target for antipsychotic medications. Without specific binding affinity data (such as Ki or IC50 values), the potential for 2-Cyclopentylpiperidine hydrochloride to interact with these receptors and exert any functional effect remains unknown.

The following table illustrates the lack of available data for 2-Cyclopentylpiperidine hydrochloride in comparison to known reference compounds for the specified targets.

| Target | 2-Cyclopentylpiperidine hydrochloride Binding Affinity (Ki) |

| 11β-HSD1 | No Data Available |

| Mineralocorticoid Receptor | No Data Available |

| Sigma-1 Receptor | No Data Available |

| Dopamine D2 Receptor | No Data Available |

Role as Chemical Probes in Interrogating Biological Systems

The utility of a compound as a chemical probe is contingent on a well-characterized mechanism of action, high potency, and selectivity for its intended biological target. These probes are invaluable tools for dissecting complex biological pathways and validating novel drug targets.

The design and application of 2-Cyclopentylpiperidine hydrochloride as a chemical probe for target validation have not been described in the scientific literature. The fundamental requirements for a chemical probe, such as demonstrated engagement with a specific target in cellular or in vivo models, are not documented for this compound.

The use of 2-Cyclopentylpiperidine hydrochloride to perturb protein function and thereby elucidate biological mechanisms is also not reported. Chemical perturbation studies rely on well-characterized molecules to modulate the activity of a specific protein, allowing researchers to observe the downstream consequences. The absence of such studies for 2-Cyclopentylpiperidine hydrochloride means its potential as a research tool in this context is yet to be explored.

Future Research Directions and Emerging Applications of 2 Cyclopentylpiperidine Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern organic chemistry. Future research concerning 2-Cyclopentylpiperidine (B1352121) hydrochloride is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a common method for synthesizing piperidine (B6355638) rings. Future efforts will likely concentrate on developing more efficient and selective catalysts for this transformation. This includes the use of earth-abundant metal catalysts and heterogeneous catalysts that can be easily recovered and reused, thereby reducing the environmental impact.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral piperidine derivatives offers a highly selective and environmentally friendly alternative to traditional chemical methods. Research in this area may lead to the development of enzymatic pathways for the asymmetric synthesis of 2-Cyclopentylpiperidine hydrochloride, yielding specific stereoisomers with potentially enhanced biological activity.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of 2-Cyclopentylpiperidine hydrochloride could lead to more efficient and scalable production processes.

| Synthetic Approach | Key Advantages | Research Focus |

| Catalytic Hydrogenation | High atom economy, potential for scalability | Development of reusable, non-precious metal catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Discovery and engineering of novel enzymes |

| Flow Chemistry | Improved process control, enhanced safety, scalability | Optimization of reactor design and reaction conditions |

These innovative synthetic strategies promise to make the production of 2-Cyclopentylpiperidine hydrochloride and its analogs more sustainable and cost-effective, paving the way for their broader application in various fields.

Development of Enhanced and High-Throughput Analytical Methodologies

As the interest in 2-Cyclopentylpiperidine hydrochloride and its derivatives grows, so does the need for rapid, sensitive, and reliable analytical methods for their detection and characterization. Future research will likely focus on the development of high-throughput screening techniques and advanced analytical instrumentation.

Emerging analytical methodologies include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): This powerful combination allows for the rapid separation and sensitive detection of 2-Cyclopentylpiperidine hydrochloride and its metabolites in complex biological matrices. Future developments may include the use of novel stationary phases for improved chromatographic resolution and advanced mass spectrometry techniques for more detailed structural elucidation.

Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it an attractive technique for the analysis of chiral piperidine derivatives. The development of new chiral selectors and online concentration techniques will further enhance the capabilities of CE in this area.

Biosensors: The development of biosensors capable of detecting 2-Cyclopentylpiperidine hydrochloride with high specificity and sensitivity could have significant applications in therapeutic drug monitoring and environmental analysis. These sensors could be based on enzymatic reactions, antibody-antigen interactions, or other biological recognition elements.

| Analytical Technique | Key Features | Future Developments |

| UHPLC-MS | High sensitivity, high throughput, structural information | Advanced stationary phases, high-resolution mass spectrometry |

| Capillary Electrophoresis | High separation efficiency, low sample volume | Novel chiral selectors, online preconcentration methods |

| Biosensors | High specificity, real-time monitoring | Miniaturization, improved sensitivity and stability |

These advancements in analytical methodologies will be crucial for accelerating research and development efforts related to 2-Cyclopentylpiperidine hydrochloride.

Advanced Computational Design and Predictive Modeling for Derivative Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For 2-Cyclopentylpiperidine hydrochloride, these approaches can be used to design and optimize new derivatives with improved pharmacological properties.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Molecular Docking: This technique is used to predict the binding orientation of a ligand to its target protein. By understanding the binding mode of 2-Cyclopentylpiperidine hydrochloride and its analogs, researchers can design new derivatives with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This information can be used to assess the stability of the complex and to identify key interactions that contribute to binding.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict biological activity of new derivatives | Design of more potent and selective compounds |

| Molecular Docking | Predict ligand-protein binding mode | Optimization of binding affinity and selectivity |

| MD Simulations | Analyze the dynamics of ligand-protein interactions | Understanding of complex stability and key binding interactions |

The integration of these computational approaches into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with the development of new therapeutic agents based on the 2-Cyclopentylpiperidine scaffold.

Expansion of Mechanistic Biological Research and Preclinical Studies

While the pharmacological properties of some piperidine derivatives are known, the specific mechanism of action of 2-Cyclopentylpiperidine hydrochloride is an area that requires further investigation. Future research will focus on elucidating its molecular targets and downstream signaling pathways.

Areas for future mechanistic and preclinical research include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets of 2-Cyclopentylpiperidine hydrochloride. Once identified, these targets will need to be validated to confirm their role in the compound's observed biological effects.

In Vitro and In Vivo Pharmacological Profiling: Conducting a comprehensive series of in vitro and in vivo studies to characterize the pharmacological profile of 2-Cyclopentylpiperidine hydrochloride. This includes assessing its effects on various receptor systems, ion channels, and enzymes, as well as evaluating its efficacy and safety in animal models of disease.

Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Cyclopentylpiperidine hydrochloride to understand its fate in the body. This information is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

A deeper understanding of the biological mechanisms of 2-Cyclopentylpiperidine hydrochloride will be essential for its potential translation into a therapeutic agent.

Innovation in the Development and Application of Next-Generation Chemical Probes

Chemical probes are powerful tools for studying the function of proteins and other biological molecules in their native environment. The development of chemical probes based on the 2-Cyclopentylpiperidine scaffold could provide valuable insights into its biological targets and mechanism of action.

Future directions in the development of chemical probes include:

Design and Synthesis of Photoaffinity Probes: These probes can be used to covalently label the protein target of 2-Cyclopentylpiperidine hydrochloride upon photoactivation, facilitating its identification and characterization.

Development of Fluorescent Probes: Fluorescently labeled derivatives of 2-Cyclopentylpiperidine hydrochloride can be used to visualize its subcellular localization and to monitor its binding to its target in real-time using advanced microscopy techniques.

Creation of Biotinylated or Tagged Probes: These probes can be used for affinity-based pulldown experiments to isolate and identify the protein binding partners of 2-Cyclopentylpiperidine hydrochloride from complex biological samples.

The development of these next-generation chemical probes will be instrumental in unraveling the complex biology of 2-Cyclopentylpiperidine hydrochloride and in identifying new therapeutic opportunities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.